3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
It belongs to the carboxypenicillin subgroup of penicillins and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is a prodrug of carbenicillin, designed to improve oral bioavailability by converting to the active form, carbenicillin, in the body .
Properties
Molecular Formula |
C23H22N2O6S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29) |
InChI Key |
NZDASSHFKWDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbenicillin phenyl sodium is synthesized through the esterification of carbenicillin with phenyl sodium. The reaction typically involves the use of carbenicillin disodium and phenyl sodium in an aqueous solution. The esterification process is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of carbenicillin phenyl sodium involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Carbenicillin phenyl sodium undergoes several types of chemical reactions, including:
β-lactam Ring Cleavage: The β-lactam ring can be cleaved under acidic conditions, leading to the degradation of the compound.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
β-lactam Ring Cleavage: Acidic conditions.
Major Products Formed
Hydrolysis: Carbenicillin.
β-lactam Ring Cleavage: Degradation products of the β-lactam ring.
Scientific Research Applications
Carbenicillin phenyl sodium has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of carbenicillin.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.
Industry: Applied in the pharmaceutical industry for the development of antibiotic formulations.
Mechanism of Action
Carbenicillin phenyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the β-lactam ring, which inhibits the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
Carbenicillin: The active form of carbenicillin phenyl sodium, used parenterally.
Ampicillin: Another penicillin derivative with a broader spectrum of activity but less stability in acidic conditions.
Uniqueness
Carbenicillin phenyl sodium is unique due to its improved oral bioavailability compared to carbenicillin. The phenyl ester modification allows it to be absorbed in the gastrointestinal tract and converted to the active form in the body, making it more effective for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
